molecular formula C17H16N2O2S B501197 10-(4-morpholinylcarbonyl)-10H-phenothiazine CAS No. 176092-23-2

10-(4-morpholinylcarbonyl)-10H-phenothiazine

Cat. No.: B501197
CAS No.: 176092-23-2
M. Wt: 312.4g/mol
InChI Key: PWLGMYUBQYNSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-Morpholinylcarbonyl)-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a morpholine ring attached to the phenothiazine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-morpholinylcarbonyl)-10H-phenothiazine typically involves the reaction of phenothiazine with morpholine and a carbonylating agent. One common method includes the use of phosgene or triphosgene as the carbonylating agent. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

10-(4-Morpholinylcarbonyl)-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated phenothiazine derivatives.

Scientific Research Applications

10-(4-Morpholinylcarbonyl)-10H-phenothiazine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-(4-morpholinylcarbonyl)-10H-phenothiazine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine: The parent compound without the morpholine group.

    10-(4-Piperazinylcarbonyl)-10H-phenothiazine: A similar compound with a piperazine ring instead of morpholine.

    10-(4-Morpholinylcarbonyl)-10H-dibenzo[b,f]azepine: Another compound with a similar structure but different core.

Uniqueness

10-(4-Morpholinylcarbonyl)-10H-phenothiazine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

morpholin-4-yl(phenothiazin-10-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-17(18-9-11-21-12-10-18)19-13-5-1-3-7-15(13)22-16-8-4-2-6-14(16)19/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLGMYUBQYNSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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